molecular formula C14H21NO B1475438 (1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine CAS No. 1602568-60-4

(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B1475438
CAS No.: 1602568-60-4
M. Wt: 219.32 g/mol
InChI Key: UYNJNALOOFFUTB-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine: is an organic compound with a complex structure that includes a cyclopropyl group, a methoxyphenyl group, and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3-methoxyphenylacetonitrile with 1-bromo-2-cyclopropylethane, followed by reduction of the nitrile group to an amine. The reaction conditions often include the use of strong bases such as sodium hydride and reducing agents like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are commonly employed to achieve the desired transformations on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.

Medicine

In the field of medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various formulations and products.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Cyclopropylethyl)[2-(3-hydroxyphenyl)ethyl]amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine: Similar structure but with the methoxy group in a different position on the aromatic ring.

    (1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

What sets (1-Cyclopropylethyl)[2-(3-methoxyphenyl)ethyl]amine apart from its similar compounds is the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions with molecular targets and different reaction pathways.

Properties

IUPAC Name

1-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(13-6-7-13)15-9-8-12-4-3-5-14(10-12)16-2/h3-5,10-11,13,15H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNJNALOOFFUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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